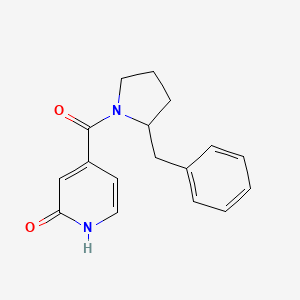![molecular formula C13H11ClN2O2 B6629289 N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide, also known as CMOPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMOPC is a pyridine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several areas.
作用機序
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitters and receptors in the brain. N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has also been shown to interact with the GABA-A receptor, which is a target for several anxiolytic drugs.
Biochemical and Physiological Effects
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to have several biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anticancer activity. N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide in lab experiments is its well-documented pharmacological effects, which make it a reliable tool for studying the mechanisms of action of drugs that target similar receptors and neurotransmitters. However, one limitation of using N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide, including the development of new drugs based on its structure and properties, the exploration of its potential applications in the treatment of anxiety and depression, and the investigation of its mechanisms of action in cancer cells. Additionally, further research is needed to fully understand the potential toxic effects of N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide and to identify any potential drug interactions.
合成法
The synthesis of N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide involves the reaction of 3-chlorobenzylamine with 2-pyridinecarboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been studied for its potential applications in several areas of scientific research, including neuropharmacology, cancer research, and drug discovery. In neuropharmacology, N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of anticancer drugs. In drug discovery, N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been used as a lead compound for the development of new drugs with similar structures and properties.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-3-1-2-9(6-11)8-16-13(18)10-4-5-15-12(17)7-10/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSYKSKBKLKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,6-Dichlorophenoxy)ethyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629208.png)


![5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629231.png)
![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)
![N-[(1-ethylcyclobutyl)methyl]-1-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanamine](/img/structure/B6629240.png)
![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)

![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)
![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)
